2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Description
2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as PPTB, is a small molecule inhibitor that has been extensively used in scientific research to study various biological processes. PPTB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling and glucose metabolism.
Scientific Research Applications
Synthesis and Anticancer Evaluation
Research has focused on the design, synthesis, and evaluation of derivatives of 2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide for their potential anticancer properties. For instance, a study described the synthesis of a series of substituted benzamides, including structures similar to the specified compound, which were evaluated for anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, highlighting their potential as therapeutic agents against various types of cancer (Ravinaik et al., 2021).
Antimicrobial Activity
Another significant area of application involves the antimicrobial properties of thiazole derivatives, including those structurally related to this compound. Studies have synthesized and evaluated the antimicrobial effectiveness of thiazole derivatives against various bacteria and fungi, indicating their potential as antimicrobial agents. This reflects the broad-spectrum antimicrobial activity that could be leveraged in developing new antibacterial and antifungal therapies (Chawla, 2016).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiazole derivatives, including those similar to the specified compound, have been extensively studied. These studies provide detailed methodologies for synthesizing various thiazole derivatives and their characterization using different spectroscopic and analytical techniques. Such research underpins the development of novel compounds with potential applications in various fields, including medicinal chemistry and material science (Saeed & Wong, 2012).
Novel Anticancer Agents
Further research into the synthesis of novel thiazole derivatives with benzamide groups has shown promising anticancer activity. This includes the development of compounds via microwave-assisted synthesis, which were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Such studies highlight the therapeutic potential of these compounds as anticancer agents, showcasing the importance of structural modifications to enhance biological activity (Tiwari et al., 2017).
Corrosion Inhibition
Thiazole derivatives have also found applications in materials science, particularly as corrosion inhibitors. Research has explored the effectiveness of thiazole-based compounds in protecting metals from corrosion, which is crucial for extending the life of metal structures and components in various industrial applications. This demonstrates the versatility of thiazole derivatives beyond biomedical applications, into areas such as materials engineering and corrosion science (Yadav, Sharma, & Kumar, 2015).
properties
IUPAC Name |
2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-9-25-14-6-3-12(4-7-14)17-11-26-19(22-17)23-18(24)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPWFSRHOKIEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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